7-Methoxy-2-naphthonitrile

概述

描述

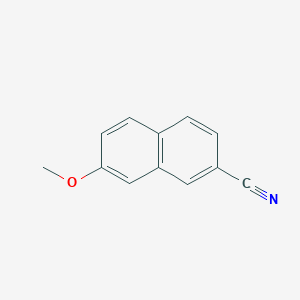

7-Methoxy-2-naphthonitrile is a chemical compound belonging to the naphthalene family. It is characterized by the presence of a methoxy group at the seventh position and a nitrile group at the second position on the naphthalene ring. This compound has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-naphthonitrile typically involves the methoxylation of 2-naphthonitrile. One common method includes the reaction of 2-naphthonitrile with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions: 7-Methoxy-2-naphthonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

Oxidation: 7-Methoxy-2-naphthaldehyde or 7-Methoxy-2-naphthoic acid.

Reduction: 7-Methoxy-2-naphthylamine.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

科学研究应用

Overview

7-Methoxy-2-naphthonitrile is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure, which includes a methoxy group and a nitrile group on a naphthalene ring. This compound is primarily utilized as an intermediate in organic synthesis and has potential applications in medicinal chemistry, material science, and biological research.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation : Can yield aldehydes or carboxylic acids.

- Reduction : The nitrile group can be converted into amines.

- Substitution Reactions : The methoxy group can be replaced with other functional groups through nucleophilic aromatic substitution, making it versatile for synthesizing derivatives with desired properties.

Medicinal Chemistry

The compound is being explored for its potential biological activities, particularly:

- Antimicrobial Properties : Research indicates that derivatives of naphthalene compounds exhibit significant antimicrobial effects, suggesting potential applications in developing new antibiotics .

- Anticancer Activity : Studies have shown that naphthalene derivatives can inhibit the growth of cancer cells, making this compound a candidate for further investigation in cancer therapy .

Material Science

In the realm of material science, this compound is being investigated for its properties that may contribute to:

- Dyes and Pigments Production : The compound's vibrant color and stability make it suitable for use in dyes and pigments.

- Organic Electronics : Its electronic properties are being studied for potential applications in organic semiconductors and photovoltaic devices .

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various naphthalene derivatives, including this compound. It was found to inhibit the growth of multiple bacterial strains, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In another study focusing on the anticancer properties of naphthalene derivatives, researchers synthesized several analogs of this compound. These compounds were tested against different cancer cell lines, revealing significant cytotoxic effects and prompting further exploration into their mechanisms of action against cancer cells .

作用机制

The mechanism of action of 7-Methoxy-2-naphthonitrile involves its interaction with specific molecular targets. The methoxy and nitrile groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .

相似化合物的比较

2-Naphthalenecarbonitrile: Lacks the methoxy group, making it less versatile in certain chemical reactions.

7-Methoxy-1-naphthonitrile: Differing position of the nitrile group, leading to different reactivity and applications.

Uniqueness: 7-Methoxy-2-naphthonitrile is unique due to the specific positioning of the methoxy and nitrile groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.

生物活性

7-Methoxy-2-naphthonitrile is a compound belonging to the naphthalene family, notable for its methoxy and nitrile functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H9NO

- Molecular Weight : 185.20 g/mol

Structural Features

- Methoxy Group : Positioned at the 7th carbon of the naphthalene ring.

- Nitrile Group : Located at the 2nd carbon, influencing the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown potential in inhibiting the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to induce apoptosis in these cells, possibly through the activation of caspase pathways.

Case Study: In Vitro Analysis

A recent study investigated the cytotoxic effects of this compound on MCF-7 cells:

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | - |

| 25 | 60 | - |

| 50 | 30 | - |

| 100 | 10 | - |

The IC50 value was determined to be approximately 40 µM, indicating a moderate level of cytotoxicity against breast cancer cells.

Estrogenic Activity

Research has also explored the estrogenic properties of this compound. It has been identified as a potential ligand for estrogen receptors, suggesting that it may influence gene transcription related to reproductive health. This activity is particularly relevant in the context of hormone-related cancers.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Receptor Binding : Its interaction with estrogen receptors can lead to alterations in gene expression, impacting cell growth and differentiation.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Main Features | Biological Activity |

|---|---|---|

| 2-Naphthalenecarbonitrile | Lacks methoxy group; less versatile | Limited antimicrobial activity |

| 7-Methoxy-1-naphthonitrile | Different nitrile position; altered reactivity | Potentially lower anticancer efficacy |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Methoxy-2-naphthonitrile?

A typical synthesis involves condensation reactions under reflux conditions, often using polar solvents like ethanol or methanol. For example, refluxing precursor compounds with methoxy or nitrile-containing reagents, followed by purification via crystallization or chromatography. Reaction progress can be monitored using thin-layer chromatography (TLC) with ethyl acetate/n-hexane solvent systems, and purity confirmed via LC-MS (e.g., [M+1]+ ion detection) .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight and purity assessment.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm methoxy and nitrile group positions.

- Melting point determination (e.g., 270–290°C ranges observed in structurally similar methoxy-naphthoic acids) to validate crystalline purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

Systematic reviews should prioritize studies with high confidence scores (e.g., those addressing exposure pathways, dose-response relationships, and mechanistic toxicology). Use database query strategies (e.g., PubMed, TOXCENTER) with MeSH terms like "Naphthalenes/toxicity" or "Polycyclic Aromatic Hydrocarbons/pharmacokinetics" to identify robust datasets. Conflicting results should be evaluated based on study design rigor, as outlined in confidence-level criteria (e.g., high vs. low initial confidence tiers) .

Q. What strategies optimize reaction yields in this compound synthesis?

Yield optimization may involve:

- Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) for nitrile group introduction.

- Solvent selection : Polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Purification refinement : Gradient column chromatography or recrystallization in ethanol to isolate high-purity fractions. Evidence from analogous naphthyridine syntheses suggests reflux time adjustments (2.5–3 hours) and stoichiometric balancing improve yields .

Q. How should this compound be handled to ensure laboratory safety?

Follow protocols for structurally similar methoxy-naphthoic acids:

- Storage : Keep sealed at 0–6°C in inert atmospheres to prevent degradation.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Emergency measures : Use dry chemical extinguishers for fires and ensure ventilation to avoid inhalation exposure .

Q. What experimental designs are critical for assessing this compound’s environmental toxicity?

Prioritize:

- Ecotoxicological assays : Use Daphnia magna or algae models to evaluate aquatic toxicity.

- Bioaccumulation studies : Measure log P (octanol-water partition coefficient) to predict environmental persistence.

- Exposure modeling : Leverage databases like TRI Explorer and NIH RePORTER to identify relevant endpoints (e.g., endocrine disruption, genotoxicity) .

Q. Methodological Considerations

Q. How can researchers design high-confidence toxicokinetic studies for this compound?

Adopt tiered confidence frameworks:

- High-confidence studies : Include in vivo pharmacokinetic models (e.g., rodent assays) with quantified metabolites in blood/urine.

- Low-confidence studies : Critically evaluate in vitro or computational predictions lacking cross-species validation. Use MeSH terms like "Naphthalenes/metabolism" and "toxicokinetics" in database queries to filter studies .

Q. What computational tools support structural analysis of this compound derivatives?

Employ:

- RDKit or JChem : For predicting reactivity and stereochemistry.

- Density Functional Theory (DFT) : To model electronic properties (e.g., HOMO-LUMO gaps) influencing nitrile group stability.

- PubChem BioAssay data : Cross-reference with structurally related compounds to infer biological activity .

属性

IUPAC Name |

7-methoxynaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNOVHIIZNWROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)C#N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449593 | |

| Record name | 2-Cyano-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90381-43-4 | |

| Record name | 2-Cyano-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。